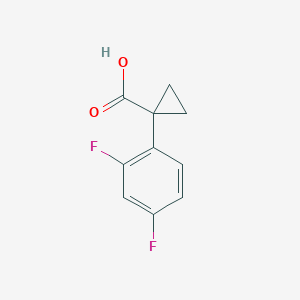
Cyclopropanecarboxylic acid, 1-(2,4-difluorophenyl)-
Overview
Description
“Cyclopropanecarboxylic acid, 1-(2,4-difluorophenyl)-” is a chemical compound with the CAS Number: 1157642-22-2 . It has a molecular weight of 198.17 . The IUPAC name for this compound is 2- (2,4-difluorophenyl)cyclopropanecarboxylic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “Cyclopropanecarboxylic acid, 1-(2,4-difluorophenyl)-” typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2O2/c11-5-1-2-6 (9 (12)3-5)7-4-8 (7)10 (13)14/h1-3,7-8H,4H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
This compound has a boiling point of 307-310°C . It is recommended to be stored at 2-8°C . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .Scientific Research Applications
Synthesis and Bioactivity
- Cyclopropanecarboxylic acid is utilized as a leading compound in biological activity studies. It has been used to synthesize N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, revealing that some derivatives exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Chiral Intermediate Synthesis
- This compound serves as a vital chiral intermediate in synthesizing Ticagrelor, an acute coronary syndrome treatment. A ketoreductase was employed to convert it into a chiral alcohol, demonstrating its significance in green and environmentally sound industrial processes (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Molecular Structure Analysis
- The molecular structure and conformation of Cyclopropanecarboxylic acid were studied through microwave spectroscopy, electron diffraction, and ab initio computations. These studies provided insights into its preferred conformation and structure (Marstokk, Møllendal, & Samdal, 1991).
Biological Activity Studies
- It has been part of studies exploring its inhibition effect on apple 1-aminocyclopropane-1-carboxylic acid oxidase, showcasing its potential in plant biology and enzymology (Dourtoglou & Koussissi, 2000).
Enzyme Inhibition
- Cyclopropanecarboxylic acid derivatives have been used to study their inhibition effect on 1-aminocyclopropane-1-carboxylic acid deaminase, highlighting their utility in biochemical research and enzyme mechanism studies (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).
Ring-Opening Reactions
- Studies have been conducted on the ring-opening of donor-acceptor cyclopropanes by boronic acids under metal-free conditions, illustrating its relevance in organic synthesis and reaction mechanism exploration (Ortega & Csákÿ, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHYEZHOSCLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717158 | |
| Record name | 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
920501-68-4 | |
| Record name | 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)

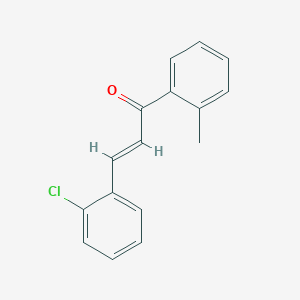
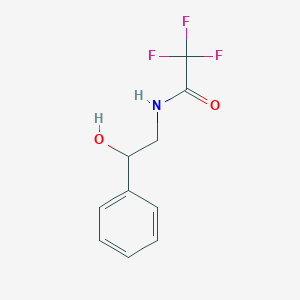
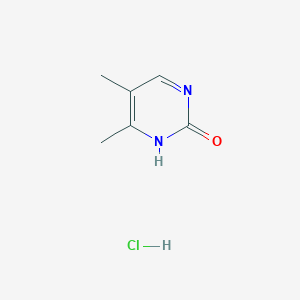



![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)
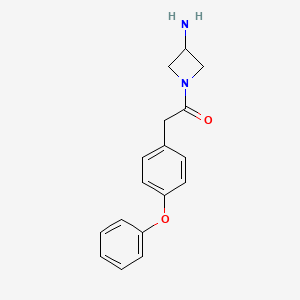
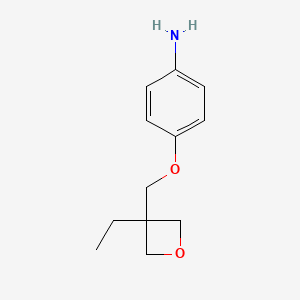
![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)
